

# LC/MS/MS method for detection of Disperse Red 60 in textiles

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## Compound of Interest

Compound Name: Disperse Red 60

Cat. No.: B082247

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An LC/MS/MS method for the sensitive and selective detection of **Disperse Red 60** in textiles has been developed. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric quantification of this dye, suitable for quality control and regulatory compliance testing in the textile industry.

**Disperse Red 60**, an anthraquinone-based dye, is utilized for coloring synthetic fibers like polyester.[1][2] Due to potential health risks associated with certain synthetic dyes, including allergenic or carcinogenic properties, regulatory bodies have restricted their use in consumer products.[3][4] Consequently, highly sensitive and specific analytical methods are required for their accurate quantification. Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is the preferred technique for this analysis due to its high selectivity and sensitivity, which allows for the detection of trace amounts of the dye in complex textile matrices.[5][6]

The principle of this method involves a solvent extraction of **Disperse Red 60** from the textile material, followed by analysis of the extract using a Liquid Chromatography (LC) system for separation and a tandem Mass Spectrometer (MS/MS) for detection.[7] The quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte.[5]

## Experimental Protocols

### Materials and Reagents

- **Disperse Red 60** analytical standard (CAS: 17418-58-5)[2][8]

- Methanol (MeOH), HPLC or LC/MS grade[5][7]
- Acetonitrile (ACN), HPLC or LC/MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Formic acid, LC/MS grade[9]
- 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters[3][5]

## Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Disperse Red 60** standard and dissolve it in 100 mL of methanol.[3]
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from approximately 1 ng/mL to 100 ng/mL.

## Sample Preparation Protocol

This protocol is adapted from established methods for disperse dye extraction from textiles.[3][5]

- Sample Comminution: Cut the textile sample into small pieces (approximately 5x5 mm).
- Weighing: Accurately weigh 1.0 g of the textile pieces into a 50 mL conical flask.[5]
- Extraction: Add 20 mL of methanol to the flask.[3][10]
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[3][5]
- Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet any suspended fibers.[3][10]
- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean LC vial for analysis.[3][5]

- (Optional) Reconstitution: If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 1 mL) of a water/methanol (95:5) mixture.[\[3\]](#)

## LC/MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
LC System	UHPLC/HPLC System
Column	C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 $\mu$ m) <a href="#">[5]</a>
Mobile Phase A	Water with 0.1% Formic Acid <a href="#">[3]</a> <a href="#">[5]</a>
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min <a href="#">[3]</a> <a href="#">[5]</a>
Column Temperature	40°C <a href="#">[3]</a> <a href="#">[5]</a>
Injection Volume	5 $\mu$ L <a href="#">[3]</a>

| Gradient Elution | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions. |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Value
MS System	Triple Quadrupole Mass Spectrometer[5][7]
Ionization Mode	Electrospray Ionization (ESI), Positive[11][12]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[5][7]
Precursor Ion (Q1)	m/z 332.3 ([M+H] <sup>+</sup> )
Product Ions (Q3)	To be optimized (e.g., two distinct, stable fragments)
Nebulizing Gas Flow	3 L/min[3]
Drying Gas Flow	15 L/min[3]
Interface Temperature	400°C[3]
DL Temperature	250°C[3]

| CID Gas | Argon[3] |

## Data Presentation

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table presents expected performance data based on similar analyses of disperse dyes.[3][6]

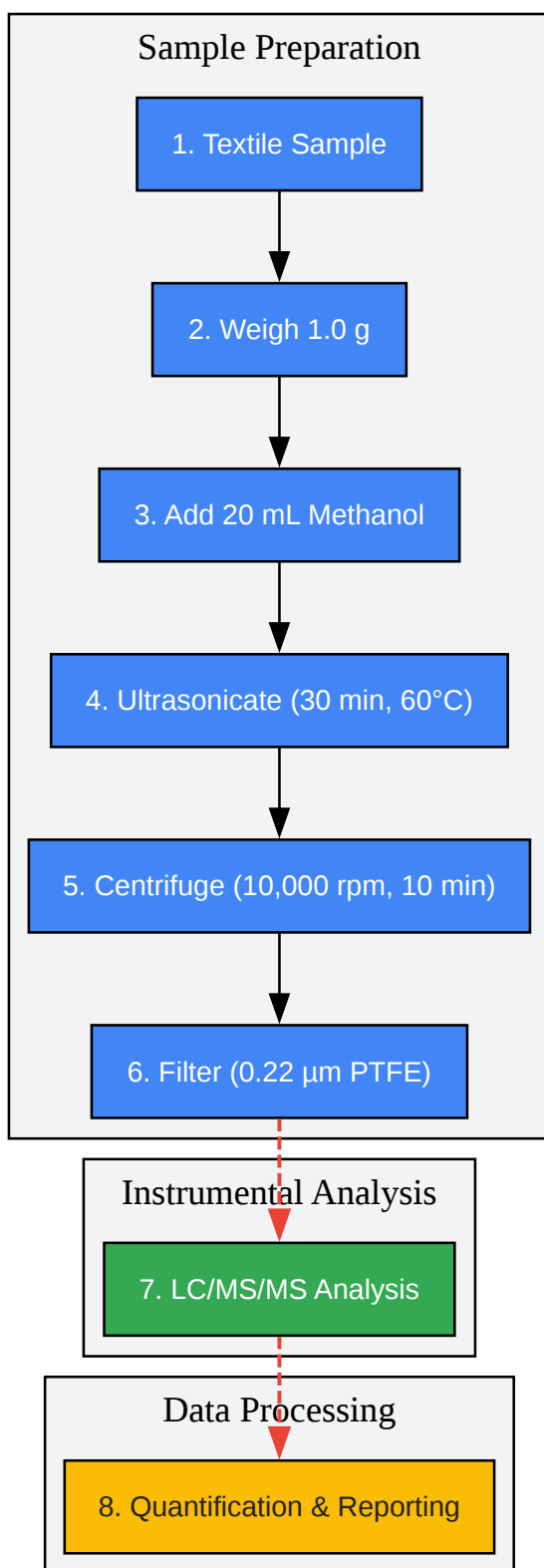
Table 3: Method Performance Parameters

Parameter	Expected Value	Notes
Linearity ( $R^2$ )	> 0.99	Over a concentration range of 1 - 100 ng/mL.
LOD	0.02 – 1.35 ng/mL	Dependent on instrument sensitivity.[3]
LOQ	0.06 – 4.09 ng/mL	The lowest concentration quantifiable with acceptable precision and accuracy.[3]
Recovery	85% - 115%	Determined by spiking blank textile samples at two different concentrations.[3][6]

| Matrix Effect | Variable | Can be assessed by comparing the response of a standard in solvent versus a post-extraction spiked sample. Dilution can mitigate significant effects.[4] |

## Visualizations

The overall analytical workflow is depicted in the following diagram.



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Caption: Experimental workflow for the LC/MS/MS analysis of **Disperse Red 60** from textile samples.

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